molecular formula C27H38O4 B1193647 Subglutinol A

Subglutinol A

Katalognummer: B1193647
Molekulargewicht: 426.597
InChI-Schlüssel: SXNPXUJAUIINIU-JTLRLOPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Subglutinol A is a natural immunosuppressive agent, effectively blocking T cell proliferation and survival while profoundly inhibiting pro-inflammatory IFNγ and IL-17 production by fully differentiated effector Th1 and Th17 cells, also acting as an estrogen receptor antagonist.

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties

Subglutinol A exhibits potent immunosuppressive effects, particularly on T cells. Research has shown that it effectively inhibits T cell proliferation and survival while reducing the production of pro-inflammatory cytokines such as IFNγ and IL-17 from fully differentiated Th1 and Th17 cells. This mechanism is crucial for its potential application in treating autoimmune disorders .

In Vitro Studies

  • T Cell Proliferation Assays : this compound demonstrated an IC50 of 25 nM in mixed-lymphocyte reaction assays, indicating high potency compared to cyclosporine A (IC50 = 89 nM) .
  • Cytokine Production : In experiments with primary mouse T cells, this compound effectively suppressed IFNγ production in a dose-dependent manner, with complete inhibition observed at concentrations as low as 100 nM .

In Vivo Studies

  • Delayed-Type Hypersensitivity Model : In animal models, this compound significantly ameliorated symptoms associated with Th1-driven inflammation. Mice treated with this compound showed reduced footpad swelling and lymphocyte infiltration compared to controls .
  • Experimental Autoimmune Encephalitis (EAE) : The efficacy of this compound analogs was evaluated in EAE models, where they exhibited promising results in suppressing pathogenic cytokine production by autoreactive T cells .

Potential Therapeutic Applications

Given its immunosuppressive properties, this compound holds promise for various clinical applications:

  • Autoimmune Diseases : Its ability to modulate T cell responses positions it as a candidate for treating conditions like multiple sclerosis, rheumatoid arthritis, and lupus-associated nephrotic syndrome .
  • Cancer Therapy : The compound's mechanism may also be explored for developing adjunct therapies in cancer treatments where immune modulation is beneficial.
  • Hormonal Regulation : Preliminary studies suggest that this compound may act as an estrogen receptor antagonist, indicating potential applications in hormone-related disorders .

Summary

This compound represents a significant advancement in the search for effective immunomodulatory agents. Its unique mechanisms of action and selective targeting capabilities make it a compelling candidate for further research and development into therapies for autoimmune diseases and other inflammatory conditions. Continued exploration into its analogs may yield even more effective compounds with reduced toxicity profiles.

Application AreaKey Findings
Autoimmune DiseasesPotent suppression of T cell activation; reduced cytokine production
Cancer TherapyPotential adjunct therapy through immune modulation
Hormonal RegulationActs as an estrogen receptor antagonist; potential applications in hormonal disorders

Eigenschaften

Molekularformel

C27H38O4

Molekulargewicht

426.597

IUPAC-Name

3-[[(2S,3aS,5aR,6R,9aR,9bS)-5a,9b-Dimethyl-7-methylidene-2-(2-methylprop-1-enyl)-2,3a,4,5,6,8,9,9a-octahydro-1H-benzo[e][1]benzofuran-6-yl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one

InChI

InChI=1S/C27H38O4/c1-15(2)12-19-14-27(7)22-9-8-16(3)21(26(22,6)11-10-23(27)31-19)13-20-24(28)17(4)18(5)30-25(20)29/h12,19,21-23,28H,3,8-11,13-14H2,1-2,4-7H3/t19-,21-,22-,23+,26-,27+/m1/s1

InChI-Schlüssel

SXNPXUJAUIINIU-JTLRLOPKSA-N

SMILES

O=C1C(C[C@@H]([C@]2(C)[C@]3([H])[C@]4(C)C[C@@H](/C=C(C)\C)O[C@@]4([H])CC2)C(CC3)=C)=C(O)C(C)=C(C)O1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Subglutinol A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Subglutinol A
Reactant of Route 2
Subglutinol A
Reactant of Route 3
Subglutinol A
Reactant of Route 4
Subglutinol A
Reactant of Route 5
Subglutinol A
Reactant of Route 6
Subglutinol A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.